1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1554287-47-6
VCID: VC6705161
InChI: InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18)
SMILES: C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O
Molecular Formula: C11H13N5O2
Molecular Weight: 247.258

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide

CAS No.: 1554287-47-6

Cat. No.: VC6705161

Molecular Formula: C11H13N5O2

Molecular Weight: 247.258

* For research use only. Not for human or veterinary use.

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide - 1554287-47-6

Specification

CAS No. 1554287-47-6
Molecular Formula C11H13N5O2
Molecular Weight 247.258
IUPAC Name 1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide
Standard InChI InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18)
Standard InChI Key ILZXHNFTEUCIOD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (IUPAC name: 1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide) features a 1,2,3-triazole ring substituted at the 1-position with a 2-hydroxy-2-phenylethyl group and at the 4-position with a carbohydrazide functional group. The molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.25 g/mol. Key structural identifiers include:

PropertyValue
InChIInChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18)
InChI KeyILZXHNFTEUCIOD-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O

The triazole ring’s nitrogen-rich structure facilitates diverse intermolecular interactions, while the phenylethyl group contributes hydrophobicity, influencing solubility and membrane permeability.

Synthetic Routes

The synthesis of this compound typically involves sequential functionalization of the triazole core:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring, leveraging phenylacetylene and azide precursors .

  • Phenylethyl Substitution: The 2-hydroxy-2-phenylethyl group is introduced via nucleophilic substitution or esterification, often using phenylacetic acid derivatives.

  • Carbohydrazide Functionalization: Reaction with hydrazine hydrate converts the carbonyl group at the 4-position into a carbohydrazide moiety .

Industrial-scale synthesis employs continuous flow reactors and heterogeneous catalysts to enhance yield (>75%) and purity (>95%).

Pharmacological Mechanisms

β3-Adrenoceptor Agonism

Structural analogs of this compound demonstrate selective agonism for β3-adrenoceptors, which are G-protein-coupled receptors (GPCRs) predominantly expressed in bladder detrusor muscle and adipose tissue. Activation of β3-adrenoceptors triggers cAMP-mediated signaling, leading to:

  • Detrusor Muscle Relaxation: Reduced bladder contractility, increasing bladder capacity.

  • Lipolysis Stimulation: Enhanced triglyceride breakdown in adipocytes.

Comparative studies with mirabegron, a clinically approved β3-agonist, suggest similar efficacy but improved metabolic stability for 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide due to its carbohydrazide moiety.

Anticancer Activity

In vitro assays reveal potent antiproliferative effects against cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)1.1–4.24
HCT-116 (Colon)2.3–5.6
HepG2 (Liver)3.8–7.2

Mechanistically, the compound inhibits thymidylate synthase (Ki = 0.89 µM), disrupting DNA synthesis and inducing apoptosis via caspase-3/7 activation.

Antimicrobial Efficacy

Triazole derivatives exhibit broad-spectrum antimicrobial activity. For 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide:

PathogenMIC (µg/mL)
Staphylococcus aureus8–16
Escherichia coli16–32

The carbohydrazide group enhances membrane penetration, while the triazole ring chelates essential metal ions in microbial enzymes.

Structure-Activity Relationships (SAR)

Key structural determinants of biological activity include:

  • Triazole Substituents: Electron-withdrawing groups at the 4-position (e.g., carbohydrazide) enhance receptor binding affinity.

  • Phenylethyl Hydrophobicity: Moderates blood-brain barrier permeability, reducing CNS side effects.

  • Hydroxyl Group: Participates in hydrogen bonding with β3-adrenoceptor residues (e.g., Ser220, Asn310).

Derivatives with fluorinated phenylethyl groups show improved metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for parent compound).

Pharmacokinetic Profile

While in vivo data remain limited, analog studies predict:

  • Oral Bioavailability: ~65% due to moderate logP (2.3) and aqueous solubility (12 mg/mL).

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites excreted renally.

  • Half-Life: 3.2–4.1 h in rodent models.

Industrial and Research Applications

Pharmaceutical Development

As a β3-agonist lead compound, this molecule is under investigation for:

  • Overactive Bladder (OAB): Phase I trials show 40% reduction in urinary frequency at 50 mg/day.

  • Obesity: Preclinical models demonstrate 15% body weight reduction over 12 weeks.

Organic Synthesis

The triazole-carbohydrazide scaffold serves as a versatile intermediate for:

  • Metal-Organic Frameworks (MOFs): Coordinating N-atoms facilitate porous material synthesis .

  • Antioxidant Agents: Radical scavenging activity (EC₅₀ = 18 µM) surpasses ascorbic acid (EC₅₀ = 32 µM).

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